Lumateperone Tosylate

Catalog No.
S001989
CAS No.
1187020-80-9
M.F
C31H36FN3O4S
M. Wt
565.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lumateperone Tosylate

CAS Number

1187020-80-9

Product Name

Lumateperone Tosylate

IUPAC Name

1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one;4-methylbenzenesulfonic acid

Molecular Formula

C31H36FN3O4S

Molecular Weight

565.7 g/mol

InChI

InChI=1S/C24H28FN3O.C7H8O3S/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17;1-6-2-4-7(5-3-6)11(8,9)10/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3;2-5H,1H3,(H,8,9,10)/t20-,21-;/m0./s1

InChI Key

LHAPOGAFBLSJJQ-GUTACTQSSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

ITI-722; ITI722; ITI 722; ITI-007; ITI007; ITI 007; Lumateperone, Caplyta

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2[C@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

The exact mass of the compound lumateperone Tosylate is 393.2216 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Lumateperone tosylate (CAS 1187020-80-9) is a first-in-class, multi-target neuropharmacological agent that acts as a potent 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and a serotonin transporter (SERT) inhibitor [1]. For industrial and scientific procurement, the tosylate salt is the strictly required form, as it is the specific patent-protected, FDA-approved active pharmaceutical ingredient (API) utilized in commercial formulations [2]. Buyers and formulation scientists prioritize this exact compound over generic atypical antipsychotics due to its uniquely high 5-HT2A to D2 affinity ratio and its highly optimized solid-state properties, which are critical for reproducible in vitro assays, analytical method validation, and advanced drug delivery research[3].

Substituting lumateperone tosylate with its free base or alternative historical salts (such as the hydrochloride salt) fundamentally compromises formulation integrity and analytical reproducibility [1]. The lumateperone free base is inherently problematic for precise laboratory handling and commercial scale-up because it exists as an oily, sticky solid with exceptionally poor solubility in both water and standard organic solvents[2]. Furthermore, early attempts to stabilize the compound using a hydrochloride salt resulted in a highly hygroscopic material with poor long-term chemical stability [1]. The tosylate salt was specifically engineered to overcome these exact material science failures, providing a stable, non-hygroscopic, and highly crystalline solid (specifically polymorphs A and B) that guarantees precise gravimetric dosing, consistent dissolution kinetics, and reliable baseline data for Abbreviated New Drug Application (ANDA) benchmarking [3].

Solid-State Stability and Processability Superiority

The selection of the tosylate salt over the free base or hydrochloride salt is dictated by strict physicochemical requirements for stability and handling [1]. Analytical characterization reveals that the lumateperone free base is an intractable 'oily, sticky solid' that resists standard milling, blending, or crystallization workflows [2]. While a hydrochloride salt was synthesized to improve handling, it proved highly hygroscopic, leading to rapid moisture absorption and degradation under standard atmospheric conditions[1]. The tosylate salt resolves these material deficiencies entirely, crystallizing into stable polymorphs that maintain structural integrity, resist moisture uptake, and provide the reproducible dissolution profiles required for rigorous pharmaceutical formulation and quality control testing [3].

Evidence DimensionPhysical state and hygroscopicity
Target Compound DataLumateperone Tosylate: Stable, non-hygroscopic crystalline solid
Comparator Or BaselineLumateperone Free Base (oily/sticky solid) and Lumateperone HCl (highly hygroscopic)
Quantified DifferenceTransition from an unprocessable oil or moisture-sensitive powder to a highly stable, commercially viable crystalline matrix.
ConditionsAmbient storage and standard pharmaceutical processing conditions

Procurement of the tosylate salt is absolutely necessary for any laboratory conducting formulation development, dissolution testing, or analytical method validation.

Unprecedented 5-HT2A vs. D2 Receptor Selectivity Ratio

Lumateperone tosylate differentiates itself from all standard second-generation antipsychotics (SGAs) through an exceptionally wide separation between its serotonin and dopamine binding affinities [1]. In standard radioligand binding assays, lumateperone exhibits a Ki of 0.54 nM for the 5-HT2A receptor and 32 nM for the D2 receptor, yielding a selectivity ratio of approximately 60:1 [2]. In stark contrast, standard comparator benchmarks like risperidone and olanzapine exhibit ratios of only 12:1 and 12.4:1, respectively, while aripiprazole shows a reversed ratio of 0.18:1[3]. This massive quantitative difference in receptor targeting is the primary biochemical driver for lumateperone's ability to achieve antipsychotic efficacy without triggering the extrapyramidal symptoms (EPS) typically associated with higher D2 occupancy[2].

Evidence Dimension5-HT2A to D2 binding affinity ratio (Ki ratio)
Target Compound Data~60:1 (Ki = 0.54 nM vs 32 nM)
Comparator Or BaselineRisperidone (~12:1) and Aripiprazole (0.18:1)
Quantified Difference5-fold to 330-fold higher selectivity for 5-HT2A over D2 compared to standard baseline SGAs.
ConditionsIn vitro radioligand binding assays (HEK-293E cells)

This specific ratio is the defining pharmacological signature of lumateperone, making it the mandatory choice for researchers modeling antipsychotic efficacy without motor side effects.

Off-Target Metabolic Sparing Profile (H1 and 5-HT2C)

A major procurement driver for lumateperone tosylate in comparative safety studies is its negligible affinity for receptors associated with antipsychotic-induced weight gain and metabolic syndrome[1]. Lumateperone demonstrates minimal binding affinity for the histamine H1 receptor (Ki > 1000 nM) and the 5-HT2C receptor (Ki = 173 nM)[2]. This contrasts sharply with legacy atypicals like olanzapine and clozapine, which exhibit high nanomolar affinity for both targets, directly driving their severe metabolic side effects [1]. By quantifying this lack of off-target binding, researchers utilize lumateperone as a highly specific negative control or benchmark when developing next-generation, metabolically benign neurological therapeutics [3].

Evidence DimensionBinding affinity (Ki) for H1 and 5-HT2C receptors
Target Compound DataH1 Ki > 1000 nM; 5-HT2C Ki = 173 nM
Comparator Or BaselineOlanzapine / Clozapine (High nanomolar affinity for H1 and 5-HT2C)
Quantified DifferenceOrders of magnitude lower affinity for metabolic-disrupting off-target receptors.
ConditionsIn vitro receptor binding assays

Provides a critical baseline material for researchers screening new compounds for efficacy without metabolic liability.

Dual-Action Serotonin Transporter (SERT) Inhibition

Unlike traditional antipsychotics that strictly target dopamine and serotonin receptors, lumateperone tosylate is uniquely procured for its integrated serotonin transporter (SERT) inhibition [1]. In addition to its 5-HT2A/D2 modulation, lumateperone binds to SERT with a Ki of 61 nM[2]. This moderate-to-high affinity provides intrinsic antidepressant properties, differentiating it from comparators like risperidone or haloperidol, which lack meaningful SERT interaction [3]. This quantifiable multi-target profile makes lumateperone tosylate the preferred reference standard for modeling treatments for complex, multi-symptom psychiatric conditions such as bipolar depression and major depressive disorder (MDD) [1].

Evidence DimensionSerotonin transporter (SERT) binding affinity (Ki)
Target Compound DataKi = 61 nM
Comparator Or BaselineRisperidone (Negligible SERT affinity)
Quantified DifferenceIntroduction of potent SERT inhibition absent in standard baseline atypical antipsychotics.
ConditionsIn vitro SERT binding assays

Allows researchers to use a single compound to study the synergistic effects of antipsychotic and antidepressant mechanisms in mood disorder models.

Analytical Method Validation (AMV) and ANDA Development

Because the tosylate salt (polymorphs A and B) is the specific FDA-approved API, it is the mandatory procurement choice for QA/QC laboratories developing dissolution profiles, chromatographic assays, and bioequivalence models for generic drug submissions, where the free base or alternative salts would fail baseline physical characterization[1].

Preclinical Modeling of EPS-Free Antipsychotics

Driven by its ~60:1 5-HT2A to D2 affinity ratio, lumateperone tosylate is the ideal benchmark compound for in vivo models seeking to validate novel schizophrenia therapeutics that avoid extrapyramidal motor side effects [2].

Assays for Metabolically Benign Neurotherapeutics

Due to its negligible binding at H1 (>1000 nM) and 5-HT2C (173 nM) receptors, this compound serves as a critical negative control in metabolic tracking studies comparing weight-gain liabilities of various psychiatric drugs [3].

Multi-Target Mood Disorder Research

Leveraging its unique SERT inhibition (Ki = 61 nM) alongside dopamine modulation, lumateperone tosylate is highly suited for complex behavioral assays targeting bipolar depression, where standard single-mechanism antipsychotics fail to provide adequate baseline data [4].

Purity

>98% (chemical purity); > 98%(optical purity). ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

565.24105597 Da

Monoisotopic Mass

565.24105597 Da

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JIE88N006O

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antipsychotic Agents

Wikipedia

Lumateperone tosylate

FDA Medication Guides

CAPLYTA
LUMATEPERONE TOSYLATE
CAPSULE;ORAL
INTRA-CELLULAR
06/28/2023

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Vyas P, Hwang BJ, Brašić JR. An evaluation of lumateperone tosylate for the treatment of schizophrenia. Expert Opin Pharmacother. 2019 Nov 30:1-7. doi: 10.1080/14656566.2019.1695778. [Epub ahead of print] PubMed PMID: 31790322.
2: Krogmann A, Peters L, von Hardenberg L, Bödeker K, Nöhles VB, Correll CU. Keeping up with the therapeutic advances in schizophrenia: a review of novel and emerging pharmacological entities. CNS Spectr. 2019 Aug;24(S1):38-69. doi: 10.1017/S109285291900124X. PubMed PMID: 31482779.
3: Davis JM. Commentary on: Corponi F., Fabbri C, Bitter, I. Montgomery, S., Vieta, E., Kaspar, S., Pallanti S., Serretti A. Novel antipsychotics specificity profile: A clinically oriented review of lurasidone, brexpiprazole, cariprazine and lumateperone. Eur Neuropsychopharmacol. 2019 Sep;29(9):1061-1062. doi: 10.1016/j.euroneuro.2019.07.001. Epub 2019 Jul 29. PubMed PMID: 31371104.
4: Corponi F, Fabbri C, Bitter I, Montgomery S, Vieta E, Kasper S, Pallanti S, Serretti A. Novel antipsychotics specificity profile: A clinically oriented review of lurasidone, brexpiprazole, cariprazine and lumateperone. Eur Neuropsychopharmacol. 2019 Sep;29(9):971-985. doi: 10.1016/j.euroneuro.2019.06.008. Epub 2019 Jun 27. Review. PubMed PMID: 31255396.
5: Ahmed M, Malik M, Teselink J, Lanctôt KL, Herrmann N. Current Agents in Development for Treating Behavioral and Psychological Symptoms Associated with Dementia. Drugs Aging. 2019 Jul;36(7):589-605. doi: 10.1007/s40266-019-00668-7. Review. PubMed PMID: 30957198.
6: Kumar B, Kuhad A, Kuhad A. Lumateperone: a new treatment approach for neuropsychiatric disorders. Drugs Today (Barc). 2018 Dec;54(12):713-719. doi: 10.1358/dot.2018.54.12.2899443. Review. PubMed PMID: 30596390.
7: Vanover KE, Davis RE, Zhou Y, Ye W, Brašić JR, Gapasin L, Saillard J, Weingart M, Litman RE, Mates S, Wong DF. Dopamine D(2) receptor occupancy of lumateperone (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia. Neuropsychopharmacology. 2019 Feb;44(3):598-605. doi: 10.1038/s41386-018-0251-1. Epub 2018 Oct 26. PubMed PMID: 30449883; PubMed Central PMCID: PMC6333832.
8: Jankowska A, Wesolowska A, Pawlowski M, Chlon-Rzepa G. Multi-Target-Directed Ligands Affecting Serotonergic Neurotransmission for Alzheimer's Disease Therapy: Advances in Chemical and Biological Research. Curr Med Chem. 2018;25(17):2045-2067. doi: 10.2174/0929867324666170529122802. Review. PubMed PMID: 28554324.
9: Citrome L. Emerging pharmacological therapies in schizophrenia: what's new, what's different, what's next? CNS Spectr. 2016 Dec;21(S1):1-12. doi: 10.1017/S1092852916000729. Review. PubMed PMID: 28044942.

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